
2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(2-fluorophenyl)acetamide oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(2-fluorophenyl)acetamide oxalate is a useful research compound. Its molecular formula is C22H21FN4O6 and its molecular weight is 456.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A novel series of compounds related to the 1,2,4-oxadiazole and azetidine groups, such as 2-mercaptobenzimidazole derivatives, have been synthesized and tested for their antimicrobial and antifungal properties against a variety of organisms, including Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus fumigatus and Candida albicans. These compounds have also been evaluated for their cytotoxic properties using in vitro bioassays, demonstrating significant activity against a panel of microorganisms and showing good cytotoxic activities (Devi, Shahnaz, & Prasad, 2022).
Chemical Characterization and Structure-Activity Relationships
The synthesis of related β-lactams and azetidines from carbamoyl radicals derived from oxime oxalate amides highlights the importance of the oxalate group in facilitating ring closures to afford various cyclic compounds. These synthetic pathways have been investigated through spectroscopic methods, including EPR, demonstrating the generation of carbamoyl radicals and their cyclization to produce pyrrolidin-2-ones and azetidin-2-ones, respectively (Scanlan, Slawin, & Walton, 2004).
Antimicrobial and Cytotoxic Agents
Derivatives of 1,3,4-oxadiazole, including those with the azetidine moiety, have been synthesized and assessed for their potential as antibacterial agents. These compounds have shown moderate to good activity against both Gram-positive and Gram-negative bacteria, highlighting the structural importance of the oxadiazole and azetidine rings in contributing to antimicrobial efficacy (Desai, Shah, Bhavsar, & Saxena, 2008).
Advanced Characterization Techniques
In-depth NMR studies of a novel 1,3,4-oxadiazole derivative containing the benzimidazole moiety offer insights into the structural characterization and conformational preferences of these compounds. Advanced NMR techniques, including 1H, 13C, and 2D NMR, have been utilized to assign the signals and understand the dynamics of these molecules, further contributing to the knowledge base of compounds related to 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(2-fluorophenyl)acetamide oxalate (Ying-jun, 2012).
Propriétés
IUPAC Name |
2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-(2-fluorophenyl)acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2.C2H2O4/c21-16-8-4-5-9-17(16)22-19(26)13-25-11-15(12-25)20-23-18(24-27-20)10-14-6-2-1-3-7-14;3-1(4)2(5)6/h1-9,15H,10-13H2,(H,22,26);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXZWPNFQMNRGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)NC2=CC=CC=C2F)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2734687.png)
![1-[(2,4-Dichlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2734690.png)
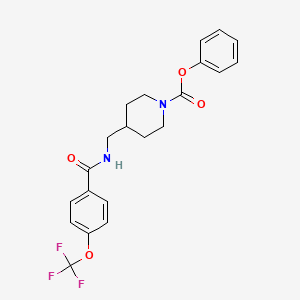
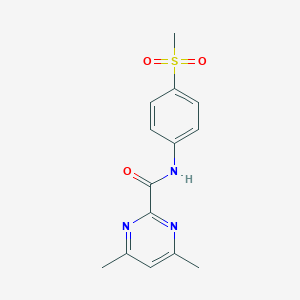
![2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2734694.png)


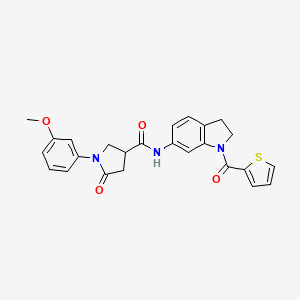
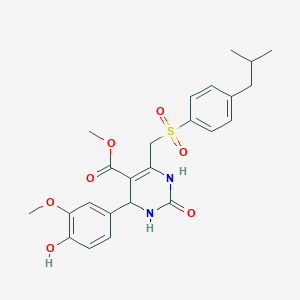
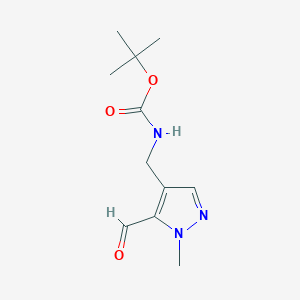
![Spiro[3,5-dihydro-1,4-benzoxazepine-2,4'-oxane]-4-sulfonyl fluoride](/img/structure/B2734700.png)
![2-[[3-Cyano-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]acetic acid](/img/structure/B2734703.png)
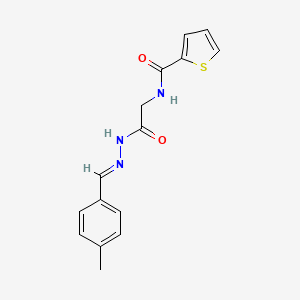
![1-[(1,3-Oxazol-2-yl)methyl]piperazine dihydrochloride](/img/structure/B2734706.png)
